molecular formula C12H14N2O B13322351 2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde

2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B13322351
M. Wt: 202.25 g/mol
InChI Key: CAGXBHVQXZZJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-A]pyridine core with a butan-2-yl group at the 2-position and a carbaldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with a suitable aldehyde under acidic or basic conditions. One common method involves the use of 2-aminopyridine and butan-2-one in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the imidazo[1,2-A]pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it inhibits the formation of ergosterol in fungal cell membranes by targeting the enzyme sterol 14-alpha demethylase (CYP51). This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death . In cancer research, it has been shown to inhibit enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation .

Comparison with Similar Compounds

2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde can be compared with other similar compounds in the imidazo[1,2-A]pyridine family:

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-butan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-3-9(2)12-10(8-15)14-7-5-4-6-11(14)13-12/h4-9H,3H2,1-2H3

InChI Key

CAGXBHVQXZZJDG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N2C=CC=CC2=N1)C=O

Origin of Product

United States

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